

"2-[(4-Chlorophenyl)sulfanyl]propanoic acid" spectroscopic data (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-[(4-Chlorophenyl)sulfanyl]propanoic acid

Cat. No.: B094735

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An In-Depth Technical Guide to the Spectroscopic Characterization of **2-[(4-Chlorophenyl)sulfanyl]propanoic acid**

Authored by: A Senior Application Scientist

This guide serves as an essential resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the spectroscopic profile of **2-[(4-Chlorophenyl)sulfanyl]propanoic acid**. Structural elucidation is a cornerstone of chemical and pharmaceutical science, where the unambiguous confirmation of a molecule's identity is paramount. Herein, we dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounding our analysis in fundamental principles and field-proven insights to provide a self-validating framework for its characterization.

Molecular Structure and Analytical Imperative

2-[(4-Chlorophenyl)sulfanyl]propanoic acid (Molecular Formula: $C_9H_9ClO_2S$) is a chiral carboxylic acid featuring a chlorophenyl ring linked via a sulfide bridge to a propanoic acid moiety. This combination of an aromatic ring, a sulfide linkage, a stereocenter, and a carboxylic acid functional group necessitates a multi-faceted analytical approach for complete characterization. Each spectroscopic technique provides unique, complementary information crucial for confirming its covalent structure and purity.



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